3-Amino-L-alanine dihydrochloride
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Overview
Description
3-Amino-L-alanine dihydrochloride is a derivative of the amino acid alanine, characterized by the presence of an amino group at the third carbon position. This compound is often used in biochemical research due to its structural similarity to other biologically significant amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-L-alanine dihydrochloride can be synthesized through various methods. One common approach involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis and decarboxylation yield the desired amino acid .
Industrial Production Methods: Industrial production often employs microbial fermentation techniques using genetically engineered strains of bacteria such as Corynebacterium glutamicum. These strains are optimized to produce high yields of L-alanine, which can then be converted to this compound through subsequent chemical modifications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-L-alanine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Simpler amines.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
3-Amino-L-alanine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neurotoxic effects and its role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Amino-L-alanine dihydrochloride involves its incorporation into proteins and peptides, potentially disrupting normal cellular functions. It can mimic other amino acids, leading to misincorporation into proteins, which may result in dysfunctional proteins and cellular toxicity .
Comparison with Similar Compounds
β-N-Methylamino-L-alanine (BMAA): A neurotoxic amino acid produced by cyanobacteria, structurally similar to 3-Amino-L-alanine.
2,4-Diaminobutyric acid (DAB): Another amino acid with similar properties and potential neurotoxic effects.
N-(2-Aminoethyl)glycine (AEG): Shares structural similarities and is studied for its biological effects.
Uniqueness: 3-Amino-L-alanine dihydrochloride is unique due to its specific structural configuration and its ability to be used as a versatile building block in synthetic chemistry. Its potential neurotoxic effects also make it a compound of interest in medical research .
Properties
IUPAC Name |
(2R)-2,3-diaminopropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJBZICQABABM-YBBRRFGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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